4-Chlorobenzyl {6-[4-(3-chlorophenyl)piperazino]-2-phenyl-4-pyrimidinyl}methyl sulfide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzyl group, a piperazine ring, a pyrimidine ring, and a sulfide group. These groups could potentially give the compound a variety of interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzyl group might be introduced using a Friedel-Crafts alkylation, the piperazine ring might be formed through a cyclization reaction, and the pyrimidine ring might be synthesized using a multi-component reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl group would likely be planar due to the sp2 hybridization of the carbon atoms in the benzene ring. The piperazine ring would likely adopt a chair conformation, and the pyrimidine ring would also be planar .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the benzyl group could participate in electrophilic aromatic substitution reactions, the piperazine ring could act as a bidentate ligand in coordination chemistry, and the pyrimidine ring could undergo reactions at the nitrogen atoms .Scientific Research Applications
Synthesis and Pharmacological Properties
This compound and its derivatives have been studied for their synthesis methods and potential pharmacological applications. Malinka et al. (1991) explored the synthesis and properties of 4-substituted-1-piperazinyl-propyl derivatives of 1-phenyl-7-methylpyrimido-[4,5-d]pyrimidin-4-one. They found that certain compounds exhibited strong analgesic action, inhibited amphetamine hyperactivity, and abolished apomorphine stereotypy, indicating potential for neurological applications (Malinka et al., 1991).
Antiproliferative Activity
Mallesha et al. (2012) synthesized new derivatives and evaluated their antiproliferative effect against human cancer cell lines using the MTT assay. Among the series, certain compounds showed good activity on all cell lines except K562, highlighting its potential as an anticancer agent (Mallesha et al., 2012).
Biological Screening for Antimicrobial Properties
Guna et al. (2009) synthesized and assayed derivatives for biological activity against bacteria and fungi. Some products showed moderate activity, suggesting potential for antimicrobial applications (J.V.Guna et al., 2009).
Structural Analysis and Coordination Chemistry
Studies have also focused on the structural analysis and coordination chemistry involving derivatives of this compound. Tresoldi et al. (2002) explored the sulfur inversion of N,S-chelate thioethers containing CH2R and 2-Pyridyl or 2-Pyrimidinyl groups, offering insights into the compound's chemical behavior and potential applications in materials science (Tresoldi et al., 2002).
Anticonvulsant and Antimicrobial Activities
Aytemir et al. (2004) synthesized derivatives for evaluation of anticonvulsant and antimicrobial activities. The study identified compounds with potential as anticonvulsant and antimicrobial agents, expanding the compound's potential therapeutic applications (M. Aytemir et al., 2004).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanylmethyl]-6-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26Cl2N4S/c29-23-11-9-21(10-12-23)19-35-20-25-18-27(32-28(31-25)22-5-2-1-3-6-22)34-15-13-33(14-16-34)26-8-4-7-24(30)17-26/h1-12,17-18H,13-16,19-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMXTZMPOMYFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC(=NC(=C3)CSCC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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